molecular formula C10H11NO4 B8686511 Oxirane, ((5-methyl-2-nitrophenoxy)methyl)- CAS No. 67823-48-7

Oxirane, ((5-methyl-2-nitrophenoxy)methyl)-

Cat. No. B8686511
CAS RN: 67823-48-7
M. Wt: 209.20 g/mol
InChI Key: APVPMIZSQOAPIX-UHFFFAOYSA-N
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Patent
US06943188B2

Procedure details

A mixture of 5-Methyl-2-nitrophenol (7.7 g, 50 mmol), potassium carbonate (13.8 g, 0.1 mmol) and epibromohydrine (8.25 mL, 0.1 mmol) was dissolved in DMF (100 mL) and stirred 2-3 h at 100° C. under an atmosphere of nitrogen. The mixture was diluted with ether (0.5L) and extracted with water until pH=7. The organic phase was evaporated and the residue was purified by flash-chromatography on silica (DCM) to give the sub-title compound as a yellow solid (8.65 g, 83%).
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
8.25 mL
Type
catalyst
Reaction Step One
Name
Quantity
0.5 L
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([OH:8])[CH:7]=1.C(=O)([O-])[O-].[K+].[K+].C[CH2:19][O:20][CH2:21][CH3:22]>CN(C=O)C.C(C1OC1)Br>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([CH:7]=1)[O:8][CH2:22][CH:21]1[CH2:19][O:20]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
7.7 g
Type
reactant
Smiles
CC=1C=CC(=C(C1)O)[N+](=O)[O-]
Name
Quantity
13.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
8.25 mL
Type
catalyst
Smiles
C(Br)C1CO1
Step Two
Name
Quantity
0.5 L
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred 2-3 h at 100° C. under an atmosphere of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with water until pH=7
CUSTOM
Type
CUSTOM
Details
The organic phase was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash-chromatography on silica (DCM)

Outcomes

Product
Details
Reaction Time
2.5 (± 0.5) h
Name
Type
product
Smiles
CC=1C=CC(=C(OCC2OC2)C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 8.65 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.